2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Description
This compound is a triazoloquinazoline derivative featuring a 3,5-dimethylpyrazole moiety linked via an ethyl group to the triazoloquinazoline core. The structure includes 8,9-dimethoxy substitutions on the quinazoline ring, a sulfanyl bridge, and an acetamide group terminating in an N-(2-methylphenyl) substituent. Its molecular formula is C₂₇H₂₈N₇O₃S (inferred from analogs in and ), with an approximate molecular weight of 546.6 g/mol. The compound belongs to a class of adenosine receptor modulators, as suggested by structural similarities to known adenosine receptor ligands like CGS15943, a triazoloquinazolin-5-amine derivative .
Properties
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O3S/c1-16-8-6-7-9-20(16)28-25(35)15-38-27-29-21-14-23(37-5)22(36-4)13-19(21)26-30-24(32-34(26)27)10-11-33-18(3)12-17(2)31-33/h6-9,12-14H,10-11,15H2,1-5H3,(H,28,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHQPXXNKPGPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 559.7 g/mol. The compound features multiple functional groups including a triazoloquinazoline moiety and a pyrazole derivative which are known to exhibit diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar in structure to the target molecule exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazole ring have shown effectiveness against various bacterial strains. In vitro assays indicated that these compounds inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antimicrobial agents .
Antitumor Activity
The compound's structure suggests potential antitumor activity. Research indicates that triazoloquinazoline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. In a study involving human cancer cell lines, compounds with similar structural features were found to significantly reduce cell viability and promote apoptotic cell death .
CNS Activity
Investigations into compounds with similar scaffolds have revealed their potential for central nervous system (CNS) activity. The presence of the pyrazole moiety is associated with neuroprotective effects and modulation of neurotransmitter systems. Preclinical studies indicate that these compounds may enhance cognitive function and exhibit antidepressant-like effects in animal models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its CNS effects.
- Apoptosis Induction : Activation of apoptotic pathways is critical for its antitumor effects.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Heterocyclic Chemistry reported on the synthesis and antimicrobial evaluation of triazole derivatives. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antitumor Studies : In an experimental model using human breast cancer cells, a derivative structurally related to our compound was shown to decrease tumor growth significantly when administered at specific dosages over a treatment period .
- CNS Effects : A behavioral study in rodents demonstrated that administration of a related compound resulted in improved memory retention in maze tests, suggesting cognitive enhancement properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Insights
Core Modifications: The triazoloquinazoline core in the target compound and its analogs (–5, 7–8) is critical for adenosine receptor interactions, as seen in CGS15943, a non-selective adenosine antagonist . Replacement with a phthalazine ring () likely abolishes adenosine receptor binding, emphasizing the importance of the triazoloquinazoline scaffold.
Substituent Effects: Electron-Withdrawing Groups: The N-(3-chlorophenyl) analog () may exhibit higher binding affinity to adenosine A₂A or A₃ receptors due to chlorine’s electron-withdrawing effects, which enhance polar interactions with receptor residues .
Pharmacokinetic Considerations :
- The 8,9-dimethoxy groups improve metabolic stability by blocking oxidation sites, a feature shared with other triazoloquinazoline derivatives .
- The sulfanyl bridge enhances solubility compared to ether or methylene linkages, as seen in analogs without this group ().
Receptor Selectivity and Hypothesized Activity
- Adenosine A₃ Receptor: The 3,5-dimethylpyrazole group may confer partial A₃ agonism, as inosine (an A₃ agonist) shares structural motifs with pyrazoles .
- Selectivity vs. Analogs : The N-(4-fluorophenyl) analog () may show higher A₂A/A₁ selectivity due to fluorine’s electronegativity, whereas the N-(2-methylphenyl) target compound could favor A₃ or A₂B subtypes due to steric effects .
Research and Development Context
- Availability : Analogs like BB05152 () and BB07833 () are commercially available for research, indicating active exploration of structure-activity relationships (SAR) in this series .
- Synthetic Routes : highlights methods for synthesizing triazole-pyrazole hybrids, suggesting the target compound is accessible via similar strategies involving triazenylpyrazole precursors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
